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Compound of Interest

(5-Fluorobenzofuran-2-yl)boronic
Compound Name: d
aci

Cat. No. B151820

For researchers in drug development and organic synthesis, the purity and structural integrity
of starting materials are paramount. Phenylboronic acid is a key building block in a multitude of
chemical reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a
comparative spectroscopic analysis of in-house synthesized phenylboronic acid against a
commercially available standard, offering experimental data to validate the identity and purity of
the synthesized product.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for both synthesized and
commercial phenylboronic acid. The data confirms a high degree of similarity between the two,
indicating a successful synthesis of the target compound.
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Spectroscopic Technique

Synthesized
Phenylboronic Acid

Commercial
Phenylboronic Acid

1H NMR (400 MHz, DMSO-ds),

5 (ppm)

8.01 (s, 2H, -B(OH)2), 7.80-
7.78 (m, 2H, Ar-H), 7.45-7.41
(m, 1H, Ar-H), 7.38-7.34 (m,
2H, Ar-H)

7.99 (s, 2H, -B(OH)2), 7.79-
7.77 (m, 2H, Ar-H), 7.39-7.35
(m, 1H, Ar-H), 7.33-7.29 (m,
2H, Ar-H)[1]

13C NMR (100 MHz, DMSO-
ds), & (ppm)

134.5, 131.8, 128.9, 127.6

134.7,131.5, 128.6, 127.3

FTIR (KBr Pellet), v (cm~1)

3320-3200 (br, O-H stretch),
1605 (C=C stretch, aromatic),
1348 (B-O stretch), 702 (C-H

bend, aromatic)

~3300 (br, O-H stretch), 1600
(C=C stretch, aromatic), 1350
(B-O stretch), 700 (C-H bend,
aromatic)[2][3]

Mass Spectrometry (ESI-MS),
m/z

121.05 [M-H]~

122.05 [M+H]*

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of phenylboronic

acid are provided below.

Synthesis of Phenylboronic Acid

Phenylboronic acid was synthesized via the Grignard reaction of phenylmagnesium bromide

with trimethyl borate, followed by acidic hydrolysis.[4][5][6]

Materials:

Magnesium turnings

lodine crystal

Bromobenzene

Anhydrous diethyl ether
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Trimethyl borate

Sulfuric acid (concentrated)

Toluene

Hexane

Procedure:

o Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and mechanical stirrer, magnesium turnings and a crystal of
iodine were placed. A solution of bromobenzene in anhydrous diethyl ether was added
dropwise to initiate the reaction. The mixture was refluxed until the magnesium was
consumed, forming phenylmagnesium bromide.

o Reaction with Trimethyl Borate: The Grignard solution was cooled in an ice bath. A solution
of trimethyl borate in anhydrous diethyl ether was added dropwise while maintaining the
temperature below 0 °C. The reaction mixture was stirred for several hours at room
temperature.

o Hydrolysis: The reaction was quenched by the slow addition of cold dilute sulfuric acid. The
organic layer was separated, and the aqueous layer was extracted with diethyl ether.

 Purification: The combined organic layers were dried over anhydrous magnesium sulfate,
filtered, and the solvent was removed under reduced pressure. The crude product was
purified by recrystallization from a toluene-hexane solvent system to yield white crystalline
phenylboronic acid.[7]

Spectroscopic Analysis

1H and 13C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer.
Samples were prepared by dissolving approximately 10 mg of the boronic acid in 0.75 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using the KBr
pellet method.[8] A small amount of the solid sample was ground with dry potassium bromide
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and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400
cm~1.[2][9]

Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI)
mass spectrometer. Samples were dissolved in a suitable solvent such as methanol or
acetonitrile and introduced into the instrument.[10]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and analysis process.
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Caption: Experimental workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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